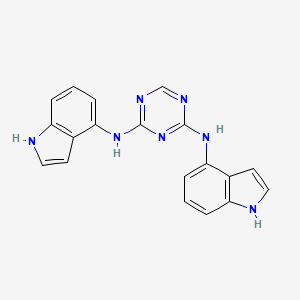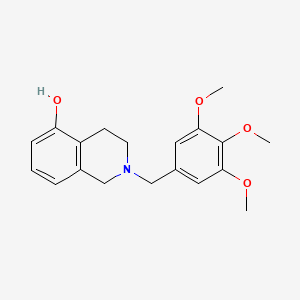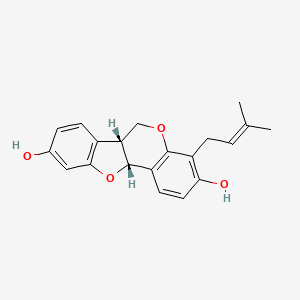
tau protein/|A-synuclein-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau protein and alpha-synuclein are intrinsically disordered proteins that play crucial roles in neurodegenerative diseases. Tau protein is a microtubule-associated protein encoded by the MAPT gene, primarily involved in stabilizing microtubules in neurons . Alpha-synuclein is a presynaptic neuronal protein implicated in synaptic vesicle regulation . The compound tau protein/|A-synuclein-IN-1 is a small molecule inhibitor that targets the aggregation of both tau protein and alpha-synuclein, making it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tau protein/|A-synuclein-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route is proprietary, but it generally involves:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents to introduce specific functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. It involves:
Large-scale reactors: for the condensation and functionalization reactions.
Automated purification systems: to ensure high purity of the final product.
Quality control measures: to maintain consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Tau protein/|A-synuclein-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Tau protein/|A-synuclein-IN-1 has numerous scientific research applications:
Chemistry: Used as a model compound to study protein aggregation and inhibition mechanisms.
Biology: Helps in understanding the role of protein aggregation in neurodegenerative diseases.
Mechanism of Action
Tau protein/|A-synuclein-IN-1 exerts its effects by binding to specific sites on tau protein and alpha-synuclein, preventing their aggregation. The molecular targets include the microtubule-binding domains of tau protein and the synaptic vesicle-binding domains of alpha-synuclein . The compound disrupts the normal folding and aggregation pathways, thereby reducing the formation of toxic oligomers and fibrils .
Comparison with Similar Compounds
Anle138b: Another small molecule inhibitor that targets protein aggregation.
Epigallocatechin gallate: A natural compound found in green tea that inhibits protein aggregation.
Fulvic acid: A natural compound that reduces protein aggregation.
Uniqueness: Tau protein/|A-synuclein-IN-1 is unique in its dual-targeting capability, inhibiting the aggregation of both tau protein and alpha-synuclein. This dual action makes it a promising candidate for treating multiple neurodegenerative diseases simultaneously .
Properties
Molecular Formula |
C19H15N7 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-N,4-N-bis(1H-indol-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H15N7/c1-3-14-12(7-9-20-14)16(5-1)24-18-22-11-23-19(26-18)25-17-6-2-4-15-13(17)8-10-21-15/h1-11,20-21H,(H2,22,23,24,25,26) |
InChI Key |
ZECKBZTZHUPBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC3=NC(=NC=N3)NC4=CC=CC5=C4C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)


![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)





![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)

